Bicyclo(2.2.1)heptane, 1-nitro-2-methylene-3,3-dimethyl-
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Overview
Description
Bicyclo(2.2.1)heptane, 1-nitro-2-methylene-3,3-dimethyl- is a complex organic compound with the molecular formula C10H15NO2 . This compound is part of the bicycloheptane family, characterized by a bicyclic structure with a nitro group and methylene substituents. Its unique structure makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(2.2.1)heptane, 1-nitro-2-methylene-3,3-dimethyl- typically involves the nitration of a suitable bicycloheptane precursor. One common method is the nitration of 2,2-dimethyl-3-methylenebicyclo(2.2.1)heptane using nitric acid in the presence of sulfuric acid as a catalyst . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Bicyclo(2.2.1)heptane, 1-nitro-2-methylene-3,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methylene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Bicyclo(2.2.1)heptane, 1-nitro-2-methylene-3,3-dimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bicyclo(2.2.1)heptane, 1-nitro-2-methylene-3,3-dimethyl- involves its interaction with molecular targets through its nitro and methylene groups. The nitro group can participate in redox reactions, while the methylene group can undergo electrophilic substitution. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo(2.2.1)heptane, 2,2-dimethyl-3-methylene-: Similar structure but lacks the nitro group.
Camphene: A stereoisomer with a similar bicyclic structure but different substituents.
Uniqueness
Bicyclo(22
Properties
CAS No. |
6244-05-9 |
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Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3,3-dimethyl-2-methylidene-1-nitrobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H15NO2/c1-7-9(2,3)8-4-5-10(7,6-8)11(12)13/h8H,1,4-6H2,2-3H3 |
InChI Key |
UPFNQIBPFVPBKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)(C1=C)[N+](=O)[O-])C |
Origin of Product |
United States |
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